molecular formula C21H20N4O3S B11588899 1-[3-(ethylsulfanyl)-6-(3-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(ethylsulfanyl)-6-(3-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11588899
M. Wt: 408.5 g/mol
InChI Key: CSUUFUBVDNZTJZ-UHFFFAOYSA-N
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Description

1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazino-benzoxazepine core, makes it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazino Core: The triazino core can be synthesized by the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a cyclization reaction involving an ortho-amino phenol derivative and a suitable electrophile.

    Ethylsulfanyl and Methoxy Substitutions: The ethylsulfanyl and methoxy groups are introduced via nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazino core can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazino derivatives.

    Substitution: Substituted benzoxazepine derivatives.

Scientific Research Applications

1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: Modulating key signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other triazino-benzoxazepine derivatives, such as:

  • 1-[3-(METHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
  • 1-[3-(ETHYLSULFANYL)-6-(4-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Uniqueness: The presence of the ethylsulfanyl group and the specific substitution pattern on the triazino-benzoxazepine core make 1-[3-(ETHYLSULFANYL)-6-(3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE unique. These structural features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[3-ethylsulfanyl-6-(3-methoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C21H20N4O3S/c1-4-29-21-22-19-18(23-24-21)16-10-5-6-11-17(16)25(13(2)26)20(28-19)14-8-7-9-15(12-14)27-3/h5-12,20H,4H2,1-3H3

InChI Key

CSUUFUBVDNZTJZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC=C4)OC)C(=O)C)N=N1

Origin of Product

United States

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